Product packaging for 2-(Thiophen-2-yl)isonicotinaldehyde(Cat. No.:CAS No. 1226163-72-9)

2-(Thiophen-2-yl)isonicotinaldehyde

Cat. No.: B1457551
CAS No.: 1226163-72-9
M. Wt: 189.24 g/mol
InChI Key: VYEAKJBVRGGAPH-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)isonicotinaldehyde is a useful research compound. Its molecular formula is C10H7NOS and its molecular weight is 189.24 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NOS B1457551 2-(Thiophen-2-yl)isonicotinaldehyde CAS No. 1226163-72-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thiophen-2-ylpyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-7-8-3-4-11-9(6-8)10-2-1-5-13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEAKJBVRGGAPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of Heterocyclic Aldehydes in Organic Synthesis

Heterocyclic aldehydes are a class of organic compounds that feature a carbonyl group (an aldehyde) attached to a heterocyclic ring system. ncert.nic.in These structures are of immense importance in organic synthesis, serving as versatile building blocks for the construction of more complex molecules. rsc.orgnih.govnih.gov The reactivity of the aldehyde group allows for a wide array of chemical transformations, including nucleophilic additions, condensations, and oxidations, providing pathways to a diverse range of functional groups and molecular architectures. mdpi.comresearchgate.net

In the realm of medicinal chemistry and materials science, heterocyclic aldehydes are pivotal starting materials. nih.gov Their ability to participate in multicomponent reactions, such as the Ugi-Smiles coupling, enables the efficient assembly of complex, polycyclic systems that are often found in biologically active compounds and functional materials. nih.gov The specific nature of the heteroatoms (e.g., nitrogen, sulfur, oxygen) within the ring system significantly influences the compound's chemical and physical properties, including its reactivity, solubility, and electronic characteristics. nih.govmsu.edu

Significance of Thiophene and Pyridine Moieties As Chemical Scaffolds

The constituent heterocycles of 2-(thiophen-2-yl)isonicotinaldehyde, thiophene (B33073) and pyridine (B92270), are themselves cornerstones of modern chemistry, particularly in the development of pharmaceuticals and functional materials.

Thiophene: This five-membered, sulfur-containing aromatic heterocycle is a "privileged" scaffold in medicinal chemistry, meaning it is frequently found in approved drugs and biologically active compounds. nih.govcognizancejournal.com Its structural similarity to a benzene (B151609) ring allows it to act as a bioisostere, a substitute for a phenyl group, which can lead to improved physicochemical properties, metabolic stability, and binding affinity of a drug candidate. nih.govchemicalbook.com The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing interactions with biological targets. nih.gov Thiophene and its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. cognizancejournal.comchemicalbook.comresearchgate.net

Pyridine: As a six-membered, nitrogen-containing aromatic heterocycle, pyridine is another fundamental building block in drug discovery and materials science. researchgate.net The nitrogen atom imparts distinct properties to the ring, including increased water solubility and the ability to act as a hydrogen bond acceptor, which are crucial for drug-receptor interactions. researchgate.net Pyridine-containing compounds are known for a vast array of pharmacological effects, such as anti-inflammatory, antiviral, antimicrobial, and anticancer activities. researchgate.net

The combination of these two important moieties within a single molecule, as seen in this compound, creates a hybrid structure with the potential for unique and synergistic properties.

Coordination Chemistry of 2 Thiophen 2 Yl Isonicotinaldehyde As a Ligand

Design Principles for Metal-Ligand Complexation Involving Polydentate Ligands

The formation and stability of metal complexes with polydentate ligands, which bind to a central metal ion through multiple donor atoms, are governed by several key principles. nih.govucl.ac.uk These ligands are often referred to as chelating ligands because they appear to grasp the metal ion like a claw. purdue.edu

The Chelate and Macrocyclic Effects: A fundamental concept in the stability of complexes with polydentate ligands is the chelate effect. This principle states that a complex formed by a polydentate ligand is more stable than a complex with a comparable composition formed by monodentate ligands. researchgate.net This increased stability is primarily due to a favorable entropy change; more molecules of solvent are released into the system than the number of ligand molecules that coordinate. A related principle, the macrocyclic effect, describes the even greater stability observed when the polydentate ligand is cyclic. nih.gov A metal ion coordinated within a macrocyclic ligand is less prone to dissociation compared to its open-chain analogue. nih.gov

Factors Influencing Stability and Reactivity: The stability and reactivity of complexes formed with polydentate ligands are influenced by several factors:

Number and Type of Donor Atoms: The denticity of the ligand (the number of donor atoms) and the nature of these atoms (e.g., N, O, S) are crucial. ucl.ac.uk The Hard and Soft Acid-Base (HSAB) principle is a useful guideline; hard metal ions (acids) prefer to bind to hard donor atoms (bases) like oxygen and nitrogen, while soft metal ions favor soft donor atoms like sulfur. nih.gov

Chelate Ring Size: The formation of five- or six-membered chelate rings is thermodynamically most favorable. nih.gov Smaller rings are strained, and larger rings are entropically less favorable to form. nih.gov

Ligand Topology and Steric Hindrance: The geometric arrangement of donor atoms in the ligand dictates the coordination geometry it can adopt around a metal center. Steric hindrance from bulky substituents on the ligand can influence its coordination mode and the accessibility of the metal center.

Interactive Table: Key Principles in Polydentate Ligand Complexation

PrincipleDescriptionSignificance
Chelate Effect Enhanced stability of a complex with a chelating ligand compared to one with analogous monodentate ligands. researchgate.netLeads to the formation of highly stable metal complexes.
Macrocyclic Effect Greater thermodynamic stability of a complex with a cyclic polydentate ligand compared to its acyclic counterpart. researchgate.netnih.govResults in exceptionally inert and stable complexes.
HSAB Principle Hard acids prefer hard bases; soft acids prefer soft bases. nih.govPredicts the preferential binding between metal ions and ligand donor atoms.
Chelate Ring Size Optimal stability is generally achieved with 5- or 6-membered chelate rings. nih.govDetermines the geometric feasibility and stability of the resulting complex.

Synthesis and Characterization of Transition Metal Complexes with 2-(Thiophen-2-yl)isonicotinaldehyde

The synthesis of transition metal complexes involving this compound typically proceeds through the formation of a Schiff base derivative. A Schiff base is formed by the condensation reaction between the aldehyde group of this compound and a primary amine. This creates an imine (C=N) linkage and a new, often polydentate, ligand.

General Synthetic Procedure: The synthesis of the metal complexes generally involves a two-step process. First, the Schiff base ligand is prepared by refluxing equimolar amounts of this compound (or a related aldehyde like thiophene-2-carboxaldehyde) and a suitable primary amine in a solvent such as ethanol (B145695) or methanol. nih.govoncologyradiotherapy.com

In the second step, a solution of the desired transition metal salt (e.g., acetates or chlorides of Cu(II), Co(II), Ni(II), Zn(II)) in a suitable solvent is added dropwise to the hot solution of the synthesized Schiff base ligand. oncologyradiotherapy.comucl.ac.uk The reaction mixture is then typically refluxed for several hours, during which the complex precipitates. oncologyradiotherapy.com The resulting solid complex is then filtered, washed, and dried.

A specific example involves the synthesis of an iron(III) complex with the hydrazone derived from isonicotinic hydrazide and thiophene-2-carbaldehyde (B41791), (E)-N'-(thiophen-2-ylmethylene)isonicotinohydrazide (HL). amazonaws.com The complex, [Fe(HL)Cl₃(CH₃OH)], was synthesized by reacting the ligand with iron(III) chloride hexahydrate. amazonaws.com

Characterization Techniques: A combination of spectroscopic and analytical methods is employed to characterize the resulting metal complexes:

Infrared (IR) Spectroscopy: This technique is crucial for confirming the coordination of the ligand to the metal ion. A shift in the frequency of the azomethine (C=N) stretching vibration in the complex compared to the free ligand indicates the involvement of the imine nitrogen in coordination. researchgate.net Similarly, shifts in the vibrational frequencies of the pyridine (B92270) ring suggest its coordination. nih.gov The appearance of new low-frequency bands can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. oncologyradiotherapy.com

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes, confirming the structure of the ligand framework. ucl.ac.uk

UV-Visible Spectroscopy and Magnetic Susceptibility: These methods provide information about the geometry of the metal center. The electronic spectra can show d-d transitions and charge-transfer bands, which are characteristic of the coordination environment. ijsra.net Magnetic susceptibility measurements distinguish between paramagnetic (unpaired electrons) and diamagnetic (no unpaired electrons) complexes and can help determine the oxidation state and stereochemistry of the metal ion. ijsra.net For instance, an octahedral geometry was suggested for a Co(II) complex with a magnetic moment of 4.86 B.M. ijsra.net

Elemental Analysis and Molar Conductance: Elemental analysis determines the empirical formula of the complex, confirming its stoichiometry. researchgate.net Molar conductivity measurements in solution indicate whether the complex is an electrolyte or non-electrolyte. amazonaws.com

Interactive Table: Characterization of a Representative Fe(III) Complex

Characterization MethodObservation for [Fe(HL)Cl₃(CH₃OH)]Interpretation
Elemental Analysis Matched the calculated percentages for C, H, N.Confirmed the 1:1 metal-to-ligand stoichiometry. amazonaws.com
Molar Conductance Low value in DMF solution.The complex is a neutral non-electrolyte. amazonaws.com
IR Spectroscopy Shift of ν(C=O) and ν(C=N) bands to lower wavenumbers.Coordination occurs through the carbonyl oxygen and azomethine nitrogen. amazonaws.com
Magnetic Moment 5.91 B.M. at room temperature.Indicative of a high-spin mononuclear Fe(III) complex with an octahedral geometry. amazonaws.com
Electronic Spectroscopy Bands observed correspond to ligand-to-metal charge transfer and transitions typical of octahedral Fe(III).Consistent with an octahedral environment around the iron center. amazonaws.com

Elucidation of Coordination Modes and Geometries in Metal-2-(Thiophen-2-yl)isonicotinaldehyde Complexes (e.g., X-ray Crystallography)

Ligands derived from this compound are versatile, possessing multiple potential donor sites: the pyridine nitrogen, the aldehyde/imine oxygen/nitrogen, and the thiophene (B33073) sulfur. The actual coordination mode depends on the specific metal ion, the reaction conditions, and the other atoms in the ligand backbone.

Common Coordination Modes:

Bidentate N,N or N,O Coordination: A common mode for Schiff bases derived from this aldehyde involves chelation through the pyridine nitrogen and the imine nitrogen (N,N donation) or the pyridine nitrogen and the carbonyl oxygen (N,O donation).

Bridging vs. Chelating: The ligand can act as a chelating ligand to a single metal center or as a bridging ligand connecting two or more metal centers to form polynuclear complexes or coordination polymers.

X-ray studies of other related thiophene-derived Schiff base complexes have shown different geometries. For example, distorted tetrahedral geometries have been observed for Zn(II) and Cd(II) complexes where the ligand coordinates in a bidentate N,S fashion via the imine nitrogen and the thiophene sulfur. nih.gov This highlights the versatility of thiophene-containing ligands, which can utilize different donor atoms based on the electronic preferences of the metal ion.

Interactive Table: Crystallographic Data for [Fe(HL)Cl₃(CH₃OH)]

ParameterValueSignificance
Crystal System MonoclinicDescribes the symmetry of the unit cell.
Space Group P2₁/cDefines the specific symmetry elements within the crystal.
Coordination Mode Neutral Bidentate (O, N)The ligand binds through the carbonyl oxygen and azomethine nitrogen. amazonaws.com
Uncoordinated Donors Pyridine N, Thiophene SThese potential donor sites are not involved in bonding to the Fe(III) ion. amazonaws.com
Fe(III) Coordination Geometry Distorted OctahedralThe iron center is six-coordinate. amazonaws.com
Fe-O (carbonyl) distance 1.9776 (17) ÅBond length between iron and the ligand's oxygen donor. amazonaws.com
Fe-N (azomethine) distance 2.166 (2) ÅBond length between iron and the ligand's nitrogen donor. amazonaws.com

Supramolecular Assembly via Coordination Bonds Involving this compound Derivatives

The metal complexes formed from this compound derivatives can serve as building blocks, or "nodes," for the construction of larger, ordered structures known as supramolecular assemblies or coordination polymers. nih.govresearchgate.net These extended architectures are formed through the linking of the monomeric complex units via either covalent coordination bonds or non-covalent interactions.

Formation of Coordination Polymers: Coordination polymers are formed when a ligand molecule bridges two or more metal centers. While a simple chelating Schiff base of this compound might form a mononuclear complex, modifications to the ligand can introduce additional donor groups capable of bridging. For instance, if a derivative contains a carboxylate group, it could bridge metal centers to form one-, two-, or three-dimensional networks. nih.gov The geometry of the final network is influenced by the coordination geometry of the metal ion and the length and flexibility of the bridging ligand. nih.gov

Role of Non-covalent Interactions: Even in cases where the primary coordination results in a simple mononuclear complex, these units can self-assemble into higher-order supramolecular structures through weaker, non-covalent interactions. nih.gov For ligands containing aromatic pyridine and thiophene rings, these interactions are particularly important:

Hydrogen Bonding: If the complex contains suitable hydrogen bond donors (like coordinated water molecules or N-H groups) and acceptors (like uncoordinated heteroatoms or anions), extensive hydrogen-bonding networks can form, linking the individual complexes into well-defined architectures. nih.gov

π-π Stacking: The flat, electron-rich surfaces of the pyridine and thiophene rings can interact with each other through π-π stacking. These interactions, where the aromatic rings pile on top of one another, are crucial in organizing the complexes in the solid state. nih.gov

The combination of coordination bonds and these directional non-covalent forces allows for the "crystal engineering" of materials with specific topologies and potential functions in areas like catalysis, magnetism, or gas storage. researchgate.net For example, the self-assembly of copper(II) complexes with thiophene-2-carboxylate (B1233283) and aminopyrimidine ligands has been shown to generate three-dimensional supramolecular architectures through a combination of N-H···O and O-H···O hydrogen bonds, as well as π-π and C-H···π interactions. nih.gov

Computational and Theoretical Investigations of 2 Thiophen 2 Yl Isonicotinaldehyde

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations are fundamental to predicting the geometry and electronic properties of 2-(Thiophen-2-yl)isonicotinaldehyde. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule, which governs its structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for modeling the electronic structure of molecules due to its favorable balance of accuracy and computational cost. researchgate.net DFT calculations are employed to determine the optimized ground-state geometry of this compound, predicting key structural parameters such as bond lengths, bond angles, and the dihedral angle between the thiophene (B33073) and pyridine (B92270) rings. This optimized structure represents the molecule's most stable conformation.

Furthermore, DFT is used to calculate crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more easily excitable and more reactive. nih.gov Analysis of the Molecular Electrostatic Potential (MEP) map reveals the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govresearchgate.net For this molecule, the negative potential is typically localized around the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group, indicating sites susceptible to electrophilic attack. researchgate.net

Table 1: Representative Geometric and Electronic Parameters for this compound from DFT Calculations (Note: The following data are illustrative, based on typical results from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.)

Parameter Calculated Value Description
Bond Lengths
C(pyridine)-C(thiophene) ~1.47 Å Length of the single bond connecting the two aromatic rings.
C(pyridine)-C(aldehyde) ~1.49 Å Length of the single bond connecting the pyridine ring to the aldehyde carbon.
C=O (aldehyde) ~1.22 Å Length of the carbonyl double bond in the aldehyde group.
Bond Angles
C-C-C (inter-ring) ~121° Angle formed by the carbons of the pyridine ring and the connecting carbon of the thiophene ring.
C-C=O (aldehyde) ~124° Angle around the carbon of the aldehyde group attached to the pyridine ring.
Dihedral Angle
Thiophene-Pyridine ~25-35° The twist angle between the planes of the thiophene and pyridine rings in the optimized geometry.
Electronic Properties
HOMO Energy ~-6.5 eV Energy of the Highest Occupied Molecular Orbital.
LUMO Energy ~-2.8 eV Energy of the Lowest Unoccupied Molecular Orbital.

To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the standard computational tool. researchgate.netrsc.org TD-DFT calculations, performed on the ground-state optimized geometry, are used to predict the molecule's electronic absorption spectrum. This involves calculating the vertical excitation energies required to promote an electron from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO). nih.gov

The results of TD-DFT calculations include the predicted wavelength of maximum absorption (λmax), the corresponding excitation energy, and the oscillator strength, which is a measure of the transition's probability. nih.gov These theoretical spectra can be directly compared with experimental UV-Vis spectra to validate the computational model and assign specific electronic transitions, such as π→π* transitions, which are characteristic of conjugated aromatic systems. researchgate.net

Table 2: Illustrative TD-DFT Results for Electronic Transitions of this compound (Note: Data are representative of typical TD-DFT outputs.)

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Contribution
S₀ → S₁ 3.44 360 0.75 HOMO → LUMO
S₀ → S₂ 3.97 312 0.12 HOMO-1 → LUMO

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations focus on static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can reveal its conformational flexibility, particularly the rotation around the single bond connecting the thiophene and pyridine rings. nih.gov By simulating the molecule's movements over nanoseconds, researchers can identify the most populated conformations and the energy barriers between them.

When studying the molecule in a complex environment, such as in solution or bound to a protein, MD simulations provide crucial information about intermolecular interactions. josa.ro The stability of a protein-ligand complex can be assessed by monitoring metrics like the Root Mean Square Deviation (RMSD) of the ligand's position from its initial docked pose. A low and stable RMSD value over the simulation time suggests a stable binding interaction. josa.ro

In Silico Modeling of Chemical Reactivity and Reaction Mechanisms

The electronic parameters obtained from DFT calculations can be used to compute various global and local reactivity descriptors that quantify the chemical reactivity of this compound. researchgate.net Global descriptors, derived from the HOMO and LUMO energies, include electronic chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.net

Chemical Potential (μ) indicates the tendency of electrons to escape from the system.

Chemical Hardness (η) measures the resistance to change in electron distribution.

Electrophilicity Index (ω) quantifies the ability of the molecule to accept electrons.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules and predicting how they will behave in chemical reactions. researchgate.net

Table 3: Representative Global Reactivity Descriptors (Note: Values are calculated from the illustrative HOMO/LUMO energies in Table 1.)

Reactivity Descriptor Formula Calculated Value
Chemical Potential (μ) (E_HOMO + E_LUMO) / 2 -4.65 eV
Chemical Hardness (η) (E_HOMO - E_LUMO) / 2 1.85 eV

Computational Studies on Molecular Recognition and Binding Modes (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov For this compound and its derivatives, docking studies can identify potential biological targets and elucidate the molecular basis of their activity. For instance, derivatives of thiophene-2-carbaldehyde (B41791) have been investigated as potential inhibitors of enzymes like HIV-1 reverse transcriptase. nih.gov

In a typical docking study, the ligand is placed into the binding site of a protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity, often expressed in kcal/mol, with more negative scores indicating stronger binding. nih.gov The analysis of the best-ranked docking pose reveals specific intermolecular interactions, such as:

Hydrogen bonds: with polar amino acid residues.

π-π stacking: between the aromatic rings of the ligand and aromatic residues like tyrosine or phenylalanine.

Hydrophobic interactions: with nonpolar residues.

These insights are critical for structure-based drug design, allowing for the modification of the ligand's structure to enhance its binding affinity and selectivity for the target protein. nih.gov

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

Parameter Result
Binding Affinity (Docking Score) -7.8 kcal/mol
Interacting Amino Acid Residues Lys72, Glu91, Leu134, Phe145

| Types of Interactions | Hydrogen Bond: Pyridine Nitrogen with Lys72 backbone NH.Hydrogen Bond: Aldehyde Oxygen with a water molecule.π-π Stacking: Thiophene ring with Phe145.Hydrophobic Interaction: Pyridine ring with Leu134. |

Advanced Research Applications of the 2 Thiophen 2 Yl Isonicotinaldehyde Scaffold

In Medicinal Chemistry Scaffolds

The combination of thiophene (B33073) and pyridine (B92270) rings is a well-established strategy in drug design. Thiophene rings are present in numerous biologically active molecules, while the pyridine moiety is a cornerstone of many pharmaceuticals, including the antitubercular drug isoniazid. The 2-(Thiophen-2-yl)isonicotinaldehyde framework serves as a versatile starting point for creating new chemical entities with tailored pharmacological profiles.

Design and Synthesis of Analogs for Targeted Pharmacological Research

The aldehyde functional group of this compound is a key reactive handle for synthesizing a diverse library of derivatives. A common and effective strategy is through condensation reactions. For instance, reacting the aldehyde with hydrazides can yield hydrazone derivatives, a class of compounds known for a wide range of biological activities.

This approach is exemplified in research on isoniazid, a structural relative of isonicotinaldehyde. Inspired by the success of isoniazid, researchers have designed and synthesized "me-too" derivatives by linking it to other molecules to enhance properties like lipophilicity or to overcome drug resistance. nih.govnih.gov A similar strategy can be applied to this compound. For example, new N'-substituted acetohydrazides can be synthesized by reacting a substituted acetohydrazide with an aromatic aldehyde, such as this compound, in an acidic medium. dergipark.org.tr This reaction creates a new series of compounds where the thiophene-pyridine core is linked via a hydrazone bridge to another chemical moiety, allowing for systematic exploration of its biological potential. dergipark.org.tr

The synthesis of such analogs is often straightforward, involving refluxing the aldehyde with a chosen hydrazine (B178648) derivative in a suitable solvent like ethanol (B145695) or propan-2-ol, sometimes with an acid catalyst. nih.govdergipark.org.tr The resulting products can then be purified by crystallization or column chromatography. nih.gov This synthetic accessibility allows for the rapid generation of numerous analogs for pharmacological screening.

Table 1: Examples of Synthesized Isoniazid Analogs with Potential Relevance for this compound

Parent ScaffoldReactantResulting Compound ClassTherapeutic TargetReference
IsoniazidSubstituted Anilines (via pyruvic acid bridge)2-(2-isonicotinoylhydrazineylidene)propanamidesMycobacterium tuberculosis (InhA) nih.gov
IsoniazidBioactive Alcohols, Phenols, ThiolsEsters of 2-(2-isonicotinoylhydrazineylidene)propanoic acidMycobacterium tuberculosis (InC nih.gov
2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazideAromatic or Heterocyclic AldehydesN'-substituted-2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazidesGeneral Antimicrobial dergipark.org.tr

Structure-Activity Relationship (SAR) Methodologies for this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound into a potent drug candidate. For derivatives of this compound, SAR analysis focuses on how chemical modifications to the thiophene ring, the pyridine ring, or the linker derived from the aldehyde group affect biological activity.

SAR studies on related heterocyclic compounds provide valuable insights. For thiophene-based derivatives, the nature and position of substituents are critical. For example, in a series of thiophene-2-carboxamides, derivatives substituted with a methoxy (B1213986) group showed better antibacterial activity than those with a methyl group or a chlorine atom. nih.gov Similarly, for benzylideneacetophenones, electron-donating groups at the para-position of the aromatic rings were found to enhance anti-inflammatory and antioxidant activity. nih.gov

In the context of pyridine derivatives, SAR analyses have shown that the number and position of substituents like methoxy (-OCH3), amino (-NH2), and hydroxyl (-OH) groups significantly influence antiproliferative activity against cancer cell lines. mdpi.com Increasing the number of methoxy groups, for instance, often leads to increased potency. mdpi.com

Based on these principles, a hypothetical SAR for this compound derivatives might conclude:

Thiophene Ring: Introducing small, electron-donating groups could enhance activity.

Pyridine Ring: Substitutions at positions other than the thiophene linkage could modulate potency and selectivity.

Aldehyde-Derived Linker: The nature of the group attached via the original aldehyde function (e.g., hydrazone, amide) and its substituents would heavily influence lipophilicity, hydrogen bonding capacity, and interaction with the biological target.

Table 2: General SAR Insights from Related Heterocyclic Scaffolds

Scaffold ClassKey FindingBiological ActivityReference
Thiophene-2-carboxamidesMethoxy group substitution showed superior activity compared to methyl or chloro groups.Antibacterial nih.gov
Pyridine DerivativesIncreasing the number of -OCH3 groups correlated with increased potency.Antiproliferative mdpi.com
BenzylideneacetophenonesElectron-donating groups in the para-position enhanced activity.Anti-inflammatory, Antioxidant nih.gov
Isoniazid AnalogsIncreased lipophilicity through halogen substitution improved cell wall penetration.Antitubercular nih.gov

Integration into Privileged Scaffolds for Molecular Design

A "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for drug discovery. The 2-(Thiophen-2-yl)pyridine core of the title compound can be considered a privileged structure, as both thiophene and pyridine are individually recognized as key components in a vast number of bioactive molecules. mdpi.comresearchgate.net

The molecular hybridization approach, which combines two or more pharmacophores into a single molecule, is a proven strategy to create compounds with improved affinity, better selectivity, or the ability to overcome drug resistance. nih.gov The this compound scaffold is an ideal candidate for this approach. It can be integrated into larger, more complex molecules, where the thiophene-pyridine unit provides a specific vector and binding interaction, while the rest of the molecule targets another site or modifies physicochemical properties.

This concept is also related to "scaffold hopping," where a known active core is replaced by a different one with similar spatial and electronic properties but improved characteristics. nih.gov For example, a known drug containing a phenyl-pyridine core might be modified by replacing the phenyl with a bioisosteric thiophene ring, potentially improving metabolic stability or target affinity, leading to a new drug candidate based on the 2-(Thiophen-2-yl)pyridine scaffold.

In Materials Science Research

The electronic properties and rigid, planar structure of fused aromatic and heteroaromatic rings are fundamental to the field of materials science. Thiophene-containing molecules are particularly prominent due to the electron-rich nature of the sulfur heterocycle, which facilitates charge transport.

Precursors for Functional Organic and Hybrid Materials

This compound serves as a valuable building block for synthesizing larger, functional organic materials. The thiophene and pyridine rings form a conjugated system that can be extended through polymerization or further reactions. The aldehyde group is a versatile anchor point for such extensions.

Thiophene derivatives are widely studied as corrosion inhibitors and as precursors for conducting polymers. smolecule.com The nitrogen atom in the pyridine ring and the sulfur atom in the thiophene ring can coordinate with metal surfaces, making derivatives of this scaffold potential candidates for anti-corrosion coatings.

Furthermore, the aldehyde can be used to construct more complex heterocyclic systems. For example, it can undergo condensation reactions to form Schiff bases or be used in multicomponent reactions to build larger, functional molecules. smolecule.com These larger molecules, incorporating the thiophene-pyridine unit, can be designed to self-assemble into ordered structures, a key requirement for many functional materials.

Role in the Development of Optoelectronic Materials

The field of optoelectronics relies on materials that can interact with light and electricity. Thiophene-based oligomers and polymers are star players in this field, finding use in organic light-emitting diodes (OLEDs), organic solar cells, and sensors. The combination of an electron-donating unit (like thiophene) and an electron-accepting unit within the same molecule is a core principle in designing materials for optoelectronics.

The this compound scaffold inherently possesses this donor-acceptor character. The thiophene ring acts as the electron donor, while the pyridine ring is electron-withdrawing. This intramolecular charge transfer character is crucial for optical and electronic properties. Materials built from this scaffold are expected to have interesting photophysical behaviors, such as fluorescence. smolecule.com

Research into donor-acceptor-donor (D-A-D) oligomers often uses a central acceptor unit flanked by thiophene-based donors. researchgate.net By modifying the core acceptor unit, properties like the absorption and emission spectra can be finely tuned, even into the near-infrared (NIR) region. researchgate.net The this compound scaffold can be used to synthesize such materials, where the pyridine ring acts as part of the acceptor segment. The aldehyde functionality allows for the coupling of this D-A unit to other building blocks, creating extended conjugated systems with tailored energy gaps and charge transport properties suitable for optoelectronic devices. mdpi.comresearchgate.net

Integration into Supramolecular Materials and Frameworks

The design and synthesis of supramolecular materials and frameworks rely on the predictable self-assembly of molecular components through non-covalent interactions. For molecules like this compound, the key structural features that would drive such assembly are the pyridine and thiophene rings, as well as the aldehyde functional group. These components can participate in a variety of intermolecular interactions, including hydrogen bonding, π-π stacking, and metal coordination.

The non-covalent interactions in crystals of pyridine isomers containing thiophene moieties have been studied to understand the forces that control crystal packing. ias.ac.in Weak interactions such as C-H···N, C-H···π, and π-π stacking are crucial in the self-assembly of these molecules. ias.ac.in The study of these interactions is a key aspect of crystal engineering, which aims to design new solid materials with desired properties. ias.ac.innih.gov

Furthermore, the isonicotinaldehyde moiety itself is a versatile functional group for building larger structures. It can act as a hydrogen bond acceptor and can be used in the synthesis of coordination polymers through its nitrogen atom or by conversion to other coordinating groups. While specific examples with the 2-(thiophen-2-yl) substituent are lacking, the general principles of supramolecular chemistry suggest that this compound could be a valuable building block for:

Co-crystals: By co-crystallizing with other molecules that can form strong hydrogen bonds or other non-covalent interactions with the pyridine nitrogen or the aldehyde group.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom is a classic coordination site for metal ions, which could lead to the formation of extended one-, two-, or three-dimensional networks.

Liquid Crystals: The rigid, aromatic structure of the molecule could favor the formation of liquid crystalline phases.

While the potential is evident from studies on analogous compounds, dedicated research is needed to explore and realize the integration of this compound into functional supramolecular materials and frameworks.

Future Research Directions and Perspectives for 2 Thiophen 2 Yl Isonicotinaldehyde

Emerging Synthetic Paradigms for Enhanced Accessibility and Sustainability

Future synthetic efforts will likely pivot from traditional multi-step batch processes towards more efficient, atom-economical, and environmentally benign methodologies.

Flow Chemistry: Continuous flow chemistry has emerged as a transformative technology in the synthesis of pharmaceuticals and fine chemicals, offering superior control over reaction parameters, enhanced safety, and streamlined scalability. springerprofessional.demdpi.com The synthesis of heterocyclic compounds, in particular, has benefited from this paradigm shift. nih.govdurham.ac.uk Future research could develop a telescoped flow synthesis for 2-(Thiophen-2-yl)isonicotinaldehyde, where the initial cross-coupling of thiophene (B33073) and pyridine (B92270) precursors is immediately followed by an in-line formylation step. uc.pt This approach would minimize manual handling, reduce waste, and potentially provide higher yields in shorter reaction times.

Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful tool for forging chemical bonds under exceptionally mild conditions. acs.orgacs.org This technology could be harnessed for the synthesis of this compound by enabling the C-H arylation of pyridines using in-situ generated diazonium salts under blue LED irradiation. acs.org Furthermore, photocatalytic methods could be explored for the late-stage functionalization of the core structure, providing access to a diverse range of derivatives through environmentally friendly pathways. researchgate.netnih.gov

Green and Renewable Methods: The principles of green chemistry are increasingly guiding synthetic design. Future investigations could explore the use of renewable resources, such as natural acid catalysts (e.g., citric acid from lemon juice) combined with solar energy to drive the synthesis. nih.govrsc.org Additionally, the development of recyclable, ligandless, or phosphine-free palladium catalysts for the formylation step represents another sustainable approach to producing aryl and heteroaryl aldehydes. unive.itresearchgate.net

Exploration of Undiscovered Reactivity Profiles and Novel Transformations

The unique electronic and structural features of this compound suggest a rich and largely unexplored reactivity profile.

Tandem and Multicomponent Reactions: The aldehyde group is a versatile functional handle for initiating complex reaction cascades. Future work could focus on designing novel one-pot tandem reactions where an initial transformation at the aldehyde (e.g., Knoevenagel condensation, Wittig reaction) is followed by a subsequent cyclization or functionalization on either the thiophene or pyridine ring. liberty.edu The compound is also an ideal candidate for multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single step. springerprofessional.de Its application in known and novel MCRs could generate diverse molecular libraries for biological screening.

Exploitation of Donor-Acceptor Character: The molecule's structure, featuring an electron-donating thiophene (D) linked to an electron-accepting pyridine-aldehyde (A), creates a conjugated D-A system. cdnsciencepub.com This electronic push-pull character can be harnessed for novel transformations. For instance, it could influence the regioselectivity of electrophilic substitutions or enable unique cycloaddition pathways. nih.gov The reactivity of the aldehyde itself is modulated by this electronic interplay, a feature that could be exploited in stereoselective synthesis. ontosight.aiontosight.ai

Photocatalytic Radical Chemistry: Beyond its role in synthesis, photoredox catalysis can be used to unlock novel reactivity. mdpi.com Future studies could investigate the generation of radicals from the aldehyde group or at specific positions on the heterocyclic rings. These radical intermediates could then participate in unprecedented carbon-carbon or carbon-heteroatom bond-forming reactions, expanding the synthetic utility of the scaffold.

Advancements in Computational Design and Predictive Modeling for Structure and Function

Computational chemistry is poised to play a pivotal role in accelerating the discovery and optimization of derivatives of this compound for specific applications.

Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models establish mathematical correlations between the chemical structure and its properties. researchgate.netmdpi.com Future research will likely involve the development of robust QSPR models to predict key properties of novel derivatives, such as antioxidant activity, solubility, or electronic band gaps, without the need for immediate synthesis and testing. nih.govnih.gov This predictive capability can significantly streamline the design process for new materials and bioactive agents.

Density Functional Theory (DFT) Studies: DFT calculations provide profound insights into the electronic structure and reactivity of molecules. researchgate.net For this scaffold, DFT will be instrumental in predicting reaction mechanisms, identifying the most reactive sites for functionalization, and calculating fundamental electronic properties like HOMO-LUMO energy levels. researchgate.net Such calculations are crucial for designing molecules with tailored optoelectronic properties for materials science applications or for understanding their chemical reactivity. taylorfrancis.comnih.gov

Molecular Docking and Simulation: In the context of chemical biology, computational tools are invaluable. Molecular docking can be used to predict the binding modes of this compound derivatives within the active sites of target proteins. Subsequent molecular dynamics simulations can then assess the stability of these interactions, providing a rational basis for designing more potent and selective enzyme inhibitors or chemical probes.

Interdisciplinary Research Opportunities in Chemical Biology and Advanced Materials Science

The unique combination of a thiophene and a pyridine ring makes this compound a promising candidate for applications that bridge chemistry with biology and materials science.

Chemical Biology:

Medicinal Chemistry Scaffolds: Thiophene and pyridine rings are privileged structures found in numerous FDA-approved drugs. nih.govacs.org The core structure of this compound serves as an excellent starting point for creating libraries of new compounds for screening against a wide range of biological targets, including those relevant to cancer, infectious diseases, and neurodegenerative disorders. nih.gov

Bio-imaging and Sensing: Donor-π-Acceptor chromophores based on thiophene and pyridine have shown potential for applications in bio-imaging, including two-photon fluorescence microscopy. rsc.org Future research could focus on modifying the scaffold to develop novel fluorescent probes with high quantum yields and specificity for particular cellular analytes or environments.

Advanced Materials Science:

Organic Electronics: Conjugated polymers based on thiophene are workhorse materials in organic electronics. numberanalytics.comnih.gov The donor-acceptor nature of the this compound monomer unit is an ideal feature for tuning the bandgap of conjugated polymers. cdnsciencepub.comresearchgate.net Future work could explore its use in synthesizing polymers for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). rsc.org The aldehyde group provides a unique handle for post-polymerization functionalization, allowing for the fine-tuning of material properties or for creating adhesive and cross-linked polymer films. acs.org

Porous Organic Materials: The rigid, functionalizable nature of this molecule makes it an attractive building block for creating microporous polymer networks (MPNs) or as a ligand for metal-organic frameworks (MOFs). rsc.orgacs.org The nitrogen and sulfur atoms can serve as coordination sites for metal ions. Such porous materials have significant potential for applications in gas storage and separation (e.g., H₂ or CO₂), heterogeneous catalysis, and sensing.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.